4-Chloro-3-ethoxybenzaldehyde

Description

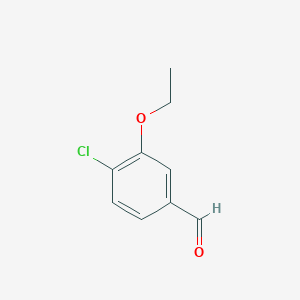

4-Chloro-3-ethoxybenzaldehyde (CAS: 85259-46-7) is a halogenated aromatic aldehyde with the molecular formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol . The compound features a benzene ring substituted with a chlorine atom at the 4-position, an ethoxy group (-OCH₂CH₃) at the 3-position, and a formyl group (-CHO) at the 1-position.

Properties

IUPAC Name |

4-chloro-3-ethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-2-12-9-5-7(6-11)3-4-8(9)10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQIRGVINPDUSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Chloro-3-ethoxybenzaldehyde typically involves the following steps:

Starting Material: The synthesis begins with 2-chloro-5-bromobenzoic acid.

Acylation: The acid is dissolved in an organic solvent, and an acylating chlorination reagent is added to produce 5-bromo-2-chlorobenzoyl chloride.

Ketone Formation: This intermediate is then reacted with phenetole in the presence of acid catalysts to form (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)ketone.

Reduction: The ketone is reduced to 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

Formylation: Finally, a formylation reagent is added to produce this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process utilizes readily available raw materials and reagents, ensuring high yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-ethoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert it into the corresponding alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions

Major Products:

Oxidation: 4-Chloro-3-ethoxybenzoic acid.

Reduction: 4-Chloro-3-ethoxybenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the substituent introduced

Scientific Research Applications

4-Chloro-3-ethoxybenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block in the synthesis of biologically active compounds.

Medicine: The compound is involved in the development of drugs with potential therapeutic effects.

Industry: It is used in the production of dyes, fragrances, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Chloro-3-ethoxybenzaldehyde involves its reactivity as an electrophile in various chemical reactions. The chlorine and ethoxy substituents on the benzene ring influence its reactivity, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key differences between 4-Chloro-3-ethoxybenzaldehyde and analogous compounds:

*Calculated based on molecular formula.

Structural and Functional Differences

- Substituent Effects: Ethoxy vs. This difference impacts solubility, with the ethoxy derivative being more soluble in polar solvents . Ethoxy vs. Benzyloxy Addition: The benzyloxy group in 4-Benzyloxy-3-ethoxybenzaldehyde introduces aromatic bulk, which may hinder certain reactions but improve stability in acidic conditions .

Stability and Reactivity

- The ethoxy group’s ether linkage makes this compound susceptible to hydrolysis under strong acidic/basic conditions, unlike the more stable ethyl analogue .

- Methoxy and benzyloxy derivatives exhibit varied stability profiles, with methoxy being less sterically hindered and benzyloxy offering protective-group advantages .

Biological Activity

4-Chloro-3-ethoxybenzaldehyde is an organic compound with the molecular formula C10H11ClO2, known for its potential biological activities. This article focuses on its interactions with biological targets, antimicrobial properties, and implications in medicinal chemistry.

This compound features a chloro group and an ethoxy group attached to a benzaldehyde structure. The synthesis typically involves the reaction of 4-chlorobenzyl alcohol with 3-ethoxybenzaldehyde, often using various catalysts to facilitate the reaction.

1. Interaction with Biological Targets

The biological activity of this compound is primarily attributed to its aldehyde functional group, which can form covalent bonds with nucleophilic sites on proteins. This property suggests potential for enzyme inhibition or modification of protein functions, making it a candidate for drug development.

Table 1: Summary of Biological Targets and Activities

| Target Type | Mechanism of Action | Observed Activity |

|---|---|---|

| Enzymes | Covalent binding, potential inhibition | Preliminary studies indicate inhibition but require further validation |

| Antimicrobial Agents | Interaction with bacterial cell walls | Exhibits antimicrobial properties against various strains |

2. Antimicrobial Properties

Preliminary studies have indicated that this compound may possess antimicrobial properties. Its effectiveness against specific bacterial strains has been noted, although comprehensive studies are necessary to fully elucidate its spectrum of activity and mechanism of action. Research into similar compounds has shown that structural modifications can significantly influence antimicrobial efficacy .

Case Study: Antimicrobial Activity Evaluation

In a study assessing the antimicrobial activity of various benzaldehyde derivatives, this compound was included in a panel screening against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that while it exhibited some inhibitory effects, further optimization of the compound’s structure could enhance its potency .

Research Findings: Structural Activity Relationship (SAR)

Research into structurally similar compounds suggests that the presence of electron-withdrawing groups like chlorine enhances biological activity by increasing the electrophilicity of the carbonyl carbon in the aldehyde group. This modification facilitates stronger interactions with nucleophilic residues in target proteins .

Table 2: Comparison of Biological Activities Among Similar Compounds

| Compound Name | Antimicrobial Activity | Enzyme Inhibition Potential |

|---|---|---|

| This compound | Moderate | Yes |

| 4-Chloro-3-methoxybenzaldehyde | Low | Yes |

| 4-(Diethylamino)benzaldehyde | High | Strong |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.